N-Propionylbenzamide

Description

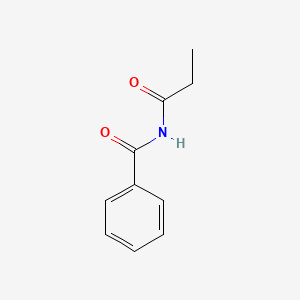

N-Propionylbenzamide (CAS: 28358-79-4) is a benzamide derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol. It is synthesized via the reaction of benzamide with propionyl chloride or through alternative routes involving activated esters. Evidence indicates high-yield synthesis pathways, with optimized methods achieving up to 97.0% yield under controlled conditions . The compound crystallizes in a monoclinic system and exhibits distinct hydrogen-bonding patterns due to its propionyl substituent, as confirmed by X-ray diffraction studies . Its melting point is reported as 96.0–96.5 °C, and its purity is routinely verified via ¹H NMR, ¹³C NMR, and HRMS .

This compound serves as a structural intermediate in organic synthesis and a model compound for studying hydrogen-bonding interactions in crystalline solids .

Properties

CAS No. |

28358-79-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

N-propanoylbenzamide |

InChI |

InChI=1S/C10H11NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |

InChI Key |

VNRBTKZHUPUKQZ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(=O)NC(=O)C1=CC=CC=C1 |

Other CAS No. |

28358-79-4 |

Synonyms |

N-propionylbenzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Crystallographic Analysis

Key structural analogs include N-Acetylbenzamide , N-Butyrylbenzamide , and derivatives with functionalized acyl groups. A crystallographic study (Acta Crystallogr. C, 1991) compared these compounds, revealing that:

- N-Acetylbenzamide (shorter acyl chain: C₂H₅O) forms stronger intermolecular N–H···O hydrogen bonds due to reduced steric hindrance.

- N-Propionylbenzamide (C₃H₇O) exhibits a balance between chain flexibility and hydrogen-bond strength, resulting in a melting point of 96 °C .

- N-Butyrylbenzamide (longer C₄H₉O chain) shows weaker hydrogen bonding and lower melting points due to increased hydrophobic interactions .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| N-Acetylbenzamide | C₉H₉NO₂ | 163.18 | 142–144 | Short acetyl group |

| This compound | C₁₀H₁₁NO₂ | 177.20 | 96.0–96.5 | Intermediate propionyl chain |

| N-Butyrylbenzamide | C₁₁H₁₃NO₂ | 191.22 | 82–84 | Longer butyryl substituent |

| N-(diisopropylphosphanyl)benzamide | C₁₃H₂₀NOP | 261.27 | Not reported | Phosphanyl ligand group |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₃H₁₉NO₂ | 221.29 | Not reported | N,O-bidentate directing group |

Key Research Findings

Substituent Chain Length vs. Hydrogen Bonding : Longer acyl chains (e.g., butyryl) reduce hydrogen-bond strength, lowering melting points compared to acetyl derivatives .

Stereoelectronic Effects : Electron-withdrawing groups (e.g., phosphanyl in ) modify benzamide’s coordination behavior, expanding catalytic utility.

Synthetic Versatility : High-yield routes for this compound highlight its accessibility for industrial and academic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.